

Application Note: Mass Spectrometry Fragmentation Analysis of Dihydroajugapitin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a neo-clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. Found in plants of the Ajuga genus, these compounds are of significant interest in phytochemical research and drug discovery. Understanding the mass spectrometric behavior of **Dihydroajugapitin** is crucial for its rapid identification and structural elucidation in complex plant extracts and for its characterization in metabolic studies. This application note provides a detailed protocol for the analysis of **Dihydroajugapitin** using Liquid Chromatography-Mass Spectrometry (LC-MS) and outlines its predicted fragmentation pattern based on the established fragmentation of structurally related neo-clerodane diterpenoids.

Physicochemical Properties of Dihydroajugapitin



Property	Value	Reference
Molecular Formula	C29H44O10	[1]
Molecular Weight	552.7 g/mol	[1]
Exact Mass	552.29344760 Da [1]	
IUPAC Name	[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5- [(3aR,5S,6aS)-2,3,3a,4,5,6a- hexahydrofuro[2,3-b]furan-5- yl]-8-acetyloxy-8a- (acetyloxymethyl)-3-hydroxy- 5,6-dimethylspiro[3,4,4a,6,7,8- hexahydro-2H-naphthalene- 1,2'-oxirane]-2-yl] (2S)-2- methylbutanoate	[1]

Experimental Protocol: LC-MS/MS Analysis of Dihydroajugapitin

This protocol describes a general method for the analysis of **Dihydroajugapitin** using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.

- 1. Sample Preparation:
- Plant Material Extraction:
 - Air-dry and powder the plant material (e.g., Ajuga bracteosa).
 - Extract the powdered material with methanol or ethanol at room temperature.
 - Concentrate the extract under reduced pressure to yield a crude residue.
- Sample for Analysis:



- Dissolve a known amount of the crude extract or a purified sample of **Dihydroajugapitin** in a suitable solvent (e.g., methanol, acetonitrile).
- Filter the solution through a 0.22 μm syringe filter prior to injection.
- 2. Liquid Chromatography:
- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - o 0-2 min: 5% B
 - o 2-20 min: 5-95% B
 - o 20-25 min: 95% B
 - o 25-25.1 min: 95-5% B
 - o 25.1-30 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- 3. Mass Spectrometry:
- Ion Source: Electrospray Ionization (ESI).
- · Polarity: Positive ion mode.



Scan Range: m/z 100-1000.

Source Parameters:

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 600 L/h

• MS/MS Analysis:

- Select the [M+H]+ ion of **Dihydroajugapitin** (m/z 553.29) as the precursor ion.
- Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
- Acquire product ion spectra.

Proposed Mass Spectrometry Fragmentation Pattern of Dihydroajugapitin

Due to the lack of publicly available mass spectral data for **Dihydroajugapitin**, the following fragmentation pattern is proposed based on the analysis of other neo-clerodane diterpenoids bearing ester functionalities. The fragmentation is expected to proceed via the neutral loss of its ester side chains and other small molecules.



Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Lost Fragment
553.29 ([M+H]+)	493.27	60.02	Acetic Acid (CH₃COOH)
553.29 ([M+H]+)	451.26	102.07	2-methylbutanoic acid (C5H10O2)
493.27	391.24	102.07	2-methylbutanoic acid (C5H10O2)
451.26	391.24	60.02	Acetic Acid (CH₃COOH)
391.24	373.23	18.01	Water (H ₂ O)

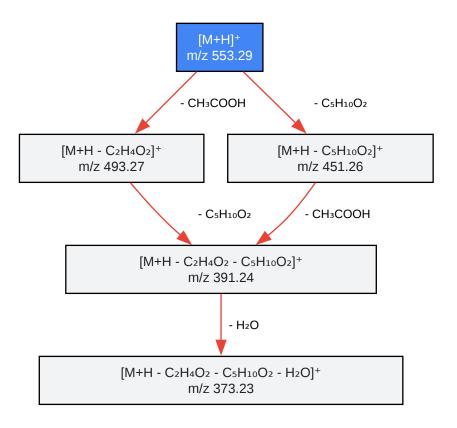
Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of **Dihydroajugapitin**.





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Caption: Proposed fragmentation pathway for **Dihydroajugapitin** in positive ion ESI-MS/MS.

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References

- 1. Dihydroajugapitin | C29H44O10 | CID 76326839 PubChem [pubchem.ncbi.nlm.nih.gov]
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